2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol” consists of a pyrimidin-4-ol core with a cyclopropyl group at position 2 and a 3-iodophenyl group at position 6. The molecular weight of the compound is 338.14 g/mol.
Scientific Research Applications
Biological Functions and Medicinal Chemistry
Pyrimidine heterocycles like 2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol have significant roles in biological processes at the cellular level. They are vital in the design of various derivatives for medicinal purposes. Research has shown that derivatives of pyrimidine possess potent analgesic and anti-inflammatory activities (Muralidharan, James Raja, & Asha Deepti, 2019).
Synthesis Methodologies
Efficient synthesis methods for novel pyrimidin-4-ols, like the use of iodine-catalyzed tandem oxidative cyclization, are crucial in the development of these compounds. Such methodologies enable the production of these compounds from readily available materials with good to excellent yields (Xi‐Cun Wang, Junling Liang, Zhengjun Quan, & L. Bai, 2011).
Dimerization and Supramolecular Chemistry
The study of dimerization in pyrimidin-4-ols, particularly their ability to form strong hydrogen bonds, is crucial for applications in supramolecular chemistry. These properties enable the formation of complex molecular structures essential in various scientific applications (F. H. Beijer et al., 1998).
Anti-inflammatory and Analgesic Applications
The synthesis of pyrimidine derivatives has shown promising results in the field of anti-inflammatory and analgesic medicine. Certain derivatives exhibit significant activities in this regard, contributing to their potential as therapeutic agents (K. Ishwar Bhat et al., 2014).
Antimicrobial and Antifungal Properties
Pyrimidin-4-ol derivatives exhibit notable antibacterial and antifungal activities. Their effectiveness against various bacterial and fungal strains has been demonstrated, highlighting their potential in the development of new antimicrobial agents (C. Pandhurnekar et al., 2013).
Antimalarial Research
In antimalarial research, derivatives of pyrimidin-4-ol, such as 2-cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one, have been explored. The structural properties and stability of these compounds make them suitable candidates for biological testing in antimalarial studies (Romain Mustière, P. Vanelle, & N. Primas, 2021).
Antitumor Properties
Certain pyrimidine derivatives have shown potential in antitumor applications. They exhibit cytotoxic properties against various human cancer cell lines, and their role in inducing apoptosis makes them promising candidates for cancer therapy (Hoda Atapour-Mashhad et al., 2011).
Vascular-targeting and Anti-angiogenic Activities
5,6-Annulated 2-arylthieno[2,3-d]pyrimidin-4(3H)-ones have been explored for their anticancer properties. They affect tubulin-binding and exhibit vascular-disrupting and anti-angiogenic activities, which are crucial in cancer treatment (Madeleine Gold et al., 2020).
CDK Inhibitors in Cancer Therapy
5-Pyrimidinyl-2-aminothiazole derivatives, related to pyrimidin-4-ol, have been identified as inhibitors of cyclin-dependent kinases (CDKs), showing potential in cancer therapy due to their selectivity and effectiveness in inhibiting tumor growth (T. Shimamura et al., 2006).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of thiopyrimidine derivatives have been extensively studied. These compounds, due to their electronic and structural characteristics, are valuable in nonlinear optics and optoelectronic applications (A. Hussain et al., 2020).
Future Directions
The future directions for “2-Cyclopropyl-6-(3-iodophenyl)pyrimidin-4-ol” could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential therapeutic applications. Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential, and they have been studied in the development of new therapies .
Properties
IUPAC Name |
2-cyclopropyl-4-(3-iodophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-10-3-1-2-9(6-10)11-7-12(17)16-13(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYGREMNVGUMTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC(=CC=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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